(E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H11F3O2S and its molecular weight is 348.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Highly Regioselective Nucleophilic Carbon-Carbon Bond Formation
Research demonstrates the utility of compounds related to "(E)-1-(thiophen-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one" in highly regioselective nucleophilic carbon-carbon bond formation on furans and thiophenes. This regioselectivity is crucial for the synthesis of complex organic molecules, enabling precise manipulation of molecular structures for various applications, including materials science and pharmaceuticals (Akai et al., 2004).
Synthesis and Characterization of Hydroxy Pyrazolines
Another study involved the transformation of compounds structurally related to the target compound into hydroxy pyrazolines, showcasing its versatility as a precursor in organic synthesis. This process highlights its potential role in the development of new chemical entities with possible biological activities (Parveen et al., 2008).
Photophysical Properties Investigation
The effect of solvent polarity on the photophysical properties of chalcone derivatives, which are structurally similar to the mentioned compound, has been studied. This research is significant for understanding the electronic properties of such compounds, which can be essential for designing optoelectronic devices (Kumari et al., 2017).
Capacitance Properties in Supercapacitors
The compound has also been explored for its potential application in energy storage technologies. A study on the facile electrochemical polymerization of a related compound and its enhanced capacitance properties indicates the suitability of such molecules for supercapacitor applications. This opens up avenues for developing new materials for energy storage solutions (Mo et al., 2015).
Polymer Synthesis and Applications
Research on the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones points towards the use of such compounds in the creation of advanced materials. These polymers exhibit interesting electrochemical properties, making them potential candidates for use in electronic devices (Baldwin et al., 2008).
Properties
IUPAC Name |
(E)-1-thiophen-2-yl-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O2S/c19-18(20,21)13-4-1-3-12(11-13)16-9-7-14(23-16)6-8-15(22)17-5-2-10-24-17/h1-11H/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYFKMQDALRWSJ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.